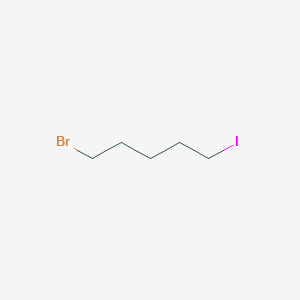

1-溴-5-碘戊烷

描述

1-Bromo-5-iodopentane is a chemical compound with the molecular formula C5H10BrI . It is used for research and development purposes .

Synthesis Analysis

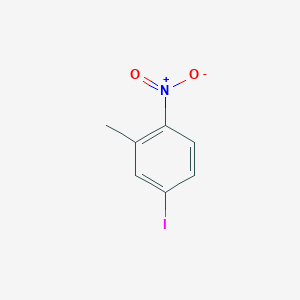

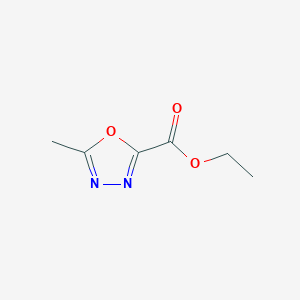

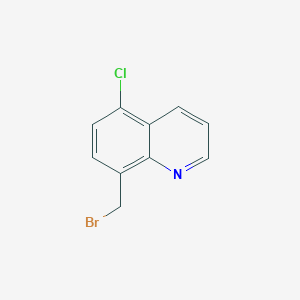

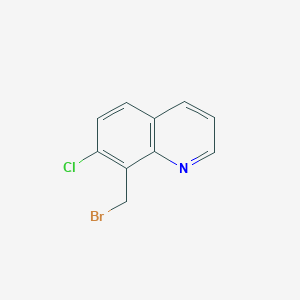

The synthesis of 1-Bromo-5-iodopentane can be achieved from 5-Bromo-1-pentene . Another synthesis method involves Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids .Molecular Structure Analysis

The molecular structure of 1-Bromo-5-iodopentane is represented by the formula C5H10BrI . This indicates that the molecule consists of 5 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 iodine atom.Chemical Reactions Analysis

1-Bromo-5-iodopentane can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, such as a hydroxide ion or ammonia, replaces the bromine or iodine atom in the molecule.Physical And Chemical Properties Analysis

1-Bromo-5-iodopentane has a molecular weight of 276.94 . The boiling point is between 115-118 °C at a pressure of 12 Torr . The relative density is approximately 1.935±0.06 g/cm3 .科学研究应用

光谱分析和旋转异构体

1-溴-5-碘戊烷,像其他卤代烷烃一样,一直是研究振动光谱和旋转异构体的研究对象。松浦等人(1979年)研究了1-溴-和1-碘戊烷在各种状态下(如气态、液态、玻璃态和晶态)的拉曼和红外光谱。该研究通过分析光谱并参考计算的正常坐标,强调了旋转异构体,揭示了在不同聚集状态下存在不同异构体的存在。具体来说,在晶态中,1-溴-和1-碘戊烷采用trans-trans-trans形式(Matsuura, H., Imazeki, S., Ogawa, Y., Sakakibara, M., Harada, I., & Shimanouchi, T., 1979)。

电化学还原和产物形成

韦恩·A·普里茨和D·彼得斯(1994年)研究了包括1-溴-5-碘戊烷在内的化合物的电化学还原。他们在二甲基甲酰胺中探讨了在碳电极上的还原,注意到通过电生成的碳负离子的分子内环化形成环戊烷。该研究还观察到在特定条件下产生其他产物,如正戊烷、1-戊烯和1,10-二氯十烷(普里茨,W. A.,&彼得斯,D.,1994)。

催化脱卤化反应中的化学反应

神口等人(2003年)的研究探讨了烷基卤代烃的催化脱卤化,包括溴-和碘戊烷。该研究侧重于使用Nb、Mo、Ta、W卤化物团簇和Re氯化物团簇作为催化剂。这些催化剂在特定条件下有效地将卤代戊烷转化为戊烯和其他产物,突出了1-溴-5-碘戊烷在催化脱卤化过程中的作用(Kamiguchi, S., Watanabe, M., Kondo, K., Kodomari, M., & Chihara, T., 2003)。

安全和危害

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention . Firefighting measures include the use of dry chemical, carbon dioxide, or alcohol-resistant foam .

属性

IUPAC Name |

1-bromo-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrI/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDOLPSHUHIDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525782 | |

| Record name | 1-Bromo-5-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-5-iodopentane | |

CAS RN |

88962-86-1 | |

| Record name | 1-Bromo-5-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

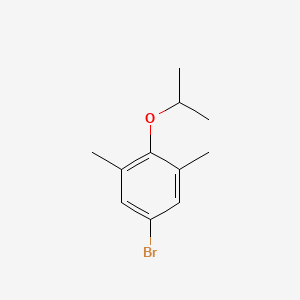

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)